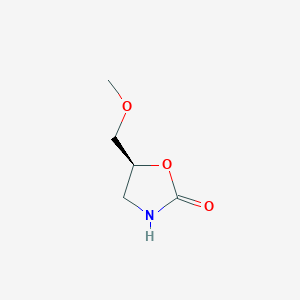

(S)-5-(Methoxymethyl)oxazolidin-2-one

説明

(S)-5-(Methoxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a methoxymethyl substituent at the C-5 position of the oxazolidin-2-one ring. Its stereochemistry and functional groups make it a critical scaffold in medicinal chemistry, particularly for targeting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson’s disease and Alzheimer’s disease. Radiolabeled derivatives such as [18F]-(S)-3-(6-(3-fluoropropoxy)benzo[d]isoxazol-3-yl)-5-(methoxymethyl)oxazolidin-2-one ([18F]FSL25.1188) and [11C]SL25.1188 have been developed as positron emission tomography (PET) tracers. These compounds exhibit high MAO-B affinity (IC₅₀ < 10 nM), excellent brain uptake, and reversible binding kinetics in preclinical models .

特性

分子式 |

C5H9NO3 |

|---|---|

分子量 |

131.13 g/mol |

IUPAC名 |

(5S)-5-(methoxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |

InChIキー |

XUOARDLJYIUVLJ-BYPYZUCNSA-N |

異性体SMILES |

COC[C@@H]1CNC(=O)O1 |

正規SMILES |

COCC1CNC(=O)O1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Methoxymethyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition of carbon dioxide to aziridine derivatives . Another approach involves the carboxylative cyclization of N-propargylamines with carbon dioxide . Additionally, three-component coupling reactions of epoxides, amines, and carbon dioxide can also be employed .

Industrial Production Methods

Industrial production methods for oxazolidinones often utilize efficient catalytic systems. For example, a magnetically recyclable copper-based catalytic system has been developed for the synthesis of oxazolidin-2-ones via the multicomponent reaction of carbamate salts, aromatic aldehydes, and aromatic terminal alkynes .

化学反応の分析

Types of Reactions

(S)-5-(Methoxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions can introduce various functional groups into the oxazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the compound .

科学的研究の応用

(S)-5-(Methoxymethyl)oxazolidin-2-one has several scientific research applications:

作用機序

The mechanism of action of (S)-5-(Methoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, oxazolidinone derivatives can inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is particularly relevant in the context of antimicrobial activity.

類似化合物との比較

Comparative Analysis with Similar Oxazolidinone Derivatives

Antibacterial Oxazolidinones: Contezolid (MRX-I)

Structure: Contezolid (MRX-I) is a fluorinated oxazolidinone with a 2,3,5-trifluorophenyl and isoxazolylaminomethyl substituent at C-3 and C-5, respectively. Activity: Unlike (S)-5-(Methoxymethyl)oxazolidin-2-one, Contezolid is a broad-spectrum antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Key Differences:

- Safety Profile: Contezolid demonstrates reduced myelosuppression and monoamine oxidase inhibition (MAOI) compared to linezolid, another oxazolidinone antibiotic .

- Substituent Impact : The trifluorophenyl and isoxazole groups enhance antibacterial activity but reduce CNS penetration, unlike the methoxymethyl group in (S)-5-(Methoxymethyl)oxazolidin-2-one, which optimizes brain uptake .

Sigma-2 Receptor Ligands: 5-(Piperazin-1-ylmethyl)oxazolidin-2-ones

Structure: These compounds feature a piperazine-methyl substituent at C-3. Activity: Derivatives like 5-((4-benzhydrylpiperazin-1-yl)methyl)-3-(4-methylbenzyl)oxazolidin-2-one (4j) exhibit nanomolar affinity for sigma-2 receptors (σ2), which are overexpressed in cancer cells. Key Differences:

- Target Selectivity : The piperazine group confers σ2 selectivity (σ2 Ki = 12 nM, σ1 Ki > 1,000 nM), whereas (S)-5-(Methoxymethyl)oxazolidin-2-one targets MAO-B .

- Therapeutic Applications : Sigma-2 ligands are explored for oncology, contrasting with the neurological focus of (S)-5-(Methoxymethyl)oxazolidin-2-one .

Structural Analogs: Substituted Oxazolidinones

a. 4-Methyl-5-phenyloxazolidin-2-one

- Structure : Features a methyl group at C-4 and phenyl at C-4.

- Applications : Used in crystallography studies; lacks functional groups for MAO-B or antimicrobial activity .

b. 5-(Chloromethyl)- and 5-(Bromomethyl)-oxazolidin-2-ones

- Synthesis : Enzymatic kinetic resolution achieves high stereoselectivity (93–98% ee).

- Properties : Halogenated substituents increase molecular polarity but reduce metabolic stability compared to methoxymethyl .

c. 1,3-Oxazolone-5-(4-Cl)-one and 1,3-Oxazolone-5-(4-NO₂)-one

PET Imaging Agents

Critical Substituent Effects

- Methoxymethyl Group : Enhances MAO-B affinity and brain penetration due to moderate lipophilicity and hydrogen-bonding capacity .

- Halogenated Substituents : Increase molecular weight and polarity, reducing blood-brain barrier permeability .

- Piperazine/Benzyl Groups : Introduce basicity and bulkiness, shifting target selectivity to sigma receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。